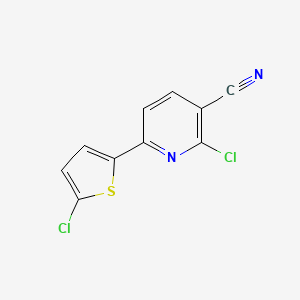

Sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate is a chemical compound with the molecular formula C13H9N2NaO4S and a molecular weight of 312.27633 . It is also known by its CAS number 1189723-86-1 .

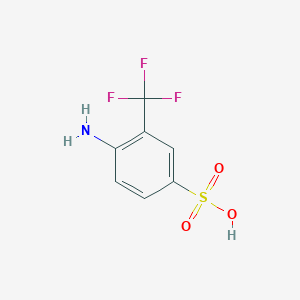

Molecular Structure Analysis

The molecular structure of Sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate consists of a benzoxazole ring attached to a benzene ring via a sulfonate group . The benzoxazole ring contains a nitrogen and an oxygen atom, while the benzene ring contains an amino group .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Benzoxazole derivatives, including Sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate, have shown significant antimicrobial activity. They have been tested against various bacterial strains such as Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella typhi . These compounds have also demonstrated antifungal activity against Candida albicans and Aspergillus niger .

Anticancer Activity

Benzoxazole derivatives have been studied for their potential anticancer activity. They have been tested against the human colorectal carcinoma (HCT116) cancer cell line . Some derivatives have shown promising results, indicating their potential use in cancer treatment .

Anti-inflammatory Effects

Benzoxazole derivatives have been associated with anti-inflammatory effects . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antioxidant Activity

These compounds have also been studied for their antioxidant activity . Antioxidants play a crucial role in protecting the body from damage caused by harmful molecules called free radicals.

Synthesis of New Biological Materials

Benzoxazole derivatives are used as intermediates in the synthesis of new biological materials . They are important in medicinal chemistry due to their wide spectrum of pharmacological activities .

Drug Discovery

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They offer a broad substrate scope and functionalization, which makes them valuable in the development of new chemical entities .

Industrial Applications

Benzoxazole derivatives are also important in industrial areas . They are used in the synthesis of various compounds under different reaction conditions and catalysts .

Research and Development

The synthesis of benzoxazole derivatives has seen a large upsurge in recent years . Researchers have developed a variety of well-organized synthetic methodologies for benzoxazole using different precursors and catalysts .

Eigenschaften

IUPAC Name |

sodium;4-amino-3-(1,3-benzoxazol-2-yl)benzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4S.Na/c14-10-6-5-8(20(16,17)18)7-9(10)13-15-11-3-1-2-4-12(11)19-13;/h1-7H,14H2,(H,16,17,18);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMIAVLWXPGLPCP-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)S(=O)(=O)[O-])N.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N2NaO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 4-amino-3-(1,3-benzoxazol-2-yl)benzene-1-sulfonate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,10-Diaza-9-(4-(difluoromethoxy)phenyl)-5,5,13-trimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6341392.png)

![4-Benzyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6341434.png)

![4-(3,4-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341441.png)

![2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid](/img/structure/B6341451.png)

![tert-Butyl 4-[6-(5-chlorothiophen-2-yl)-3-cyanopyridin-2-yl]piperazine-1-carboxylate](/img/structure/B6341484.png)